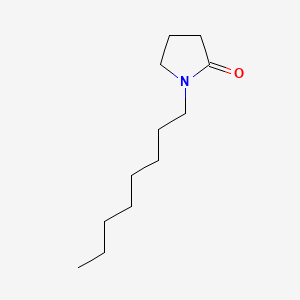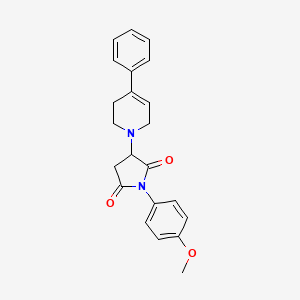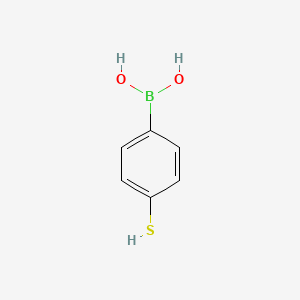
1-オクチルピロリジン-2-オン
概要
説明
1-Octylpyrrolidin-2-one is a chemical compound with notable properties and applications. While specific information on this compound is not readily available in the research, its close derivatives and related pyrrolidine compounds have been studied extensively.
Synthesis Analysis
- Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidinum chloride hexachlorobismuthate (III) monohydrate [C7H18N2]2ClBiCl6.H2O and its properties are detailed, providing insight into the synthesis of pyrrolidine-based compounds (Tahar et al., 2013).
- The synthesis of N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines: 2-Phenyl-1-Pyrroline, indicating the versatility in pyrrolidine derivatives synthesis (Sorgi et al., 2003).
Molecular Structure Analysis
- Studies on the molecular structure of pyrrolidine derivatives like 12-Iodo-1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane show the diversity and complexity in the molecular structure of these compounds (Douglass et al., 1998).
Chemical Reactions and Properties
- The double reduction of cyclic sulfonamides for the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine illustrates the chemical reactions specific to pyrrolidine derivatives (Evans, 2007).
Physical Properties Analysis
- Research on pyrrolidine compounds such as the synthesis and molecular structure of 12-Iodo-1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane provides information on the physical properties of these compounds, such as crystallography and bond lengths (Douglass et al., 1998).
Chemical Properties Analysis
- The study of the influence of stoichiometry on the structure and fluorescence of two organic–inorganic hybrid complexes incorporating 2-(2-aminoethyl)-1-methylpyrrolidine and lead iodide reveals important chemical properties like fluorescence in pyrrolidine derivatives (Hao et al., 2017).
科学的研究の応用
抗菌剤
NOPは抗菌性について研究されています。100〜1000 mg / Lの濃度で、グラム陽性菌と特定のグラム陰性菌に対して静菌効果と殺菌効果を示します。 これは、抗菌製剤や治療における潜在的な候補になります .
生分解研究
研究によると、NOPは河川水や土壌中の微生物群集によって分解される可能性があります。この分解は、NOPのオクチル鎖の4つの炭素原子を使用するフェニロバクテリウム属のオクタン利用細菌によって開始されます。 このプロセスを理解することは、特に汚染研究において環境科学にとって重要です .
界面活性剤の特性
NOPは非常に弱い塩基と見なされ、非極性アルキル鎖と親水性ピロリジン-2-オンヘッドの化学結合により、有用な界面活性剤として機能します。 その親水性親油性バランスは6であり、界面活性剤を必要とするさまざまな産業プロセスに適用できます .
溶媒および湿潤剤
疎水性分子の高い溶解力により、NOPは表面活性と溶媒の特性を兼ね備えています。 さまざまな産業用途で溶媒および湿潤剤として適用され、さまざまな製品の有効性を高めます .
化学中間体
NOPは、さまざまな合成プロセスにおける化学中間体として機能します。 その安定性と溶解性の特性により、複雑な化学化合物の合成において貴重な成分となります .
経皮薬物送達
NOPは、経皮薬物送達システムの透過促進剤として使用されています。 薬物の溶解性を高める能力により、局所および経皮治療システムの開発において重要な化合物となっています .
農薬成分
また、一部の農薬の成分でもあります。 NOPの特性は、有効成分の送達と作用においてより効果的な農薬の製剤に役立ちます .
綿の葉摘み剤
NOPは、綿の葉摘み剤として使用されてきました。 農業、特に綿作物の収穫の準備におけるその応用は、さまざまな分野におけるその汎用性と有用性を示しています .
作用機序
Target of Action
1-Octylpyrrolidin-2-one (NOP) primarily targets bacterial cells. It has demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria .
Mode of Action
NOP interacts with bacterial cells, inhibiting their growth and even killing them at certain concentrations
Biochemical Pathways
The degradation of NOP is initiated by the octane-utilising bacteria of the genus Phenylobacterium. These bacteria use four carbon atoms of the NOP octyl chain and oxidise the terminal carbon atom of the remaining chain . The intermediate produced by these bacteria is a 4-(2-oxopyrrolidin-1-yl)butanoic acid . This intermediate is further degraded by other bacterial members of the microbial communities, namely Bordetella petrii and Arthrobacter sp . These bacteria are able to assimilate the nitrogen atom of the lactam ring, thus completing the degradation process .
Pharmacokinetics
Nop is known to be slightly soluble in water (12 g L −1) and possesses both chemical and thermal stability . Its logKow is 4.15, indicating its lipophilic nature .
Safety and Hazards
NOP is moderately toxic by ingestion and is a severe skin and eye irritant . It is a combustible liquid and when heated to decomposition, it emits toxic fumes of NOx . Safety measures include not breathing the vapor, rinsing immediately with plenty of water in case of contact with eyes, and seeking medical advice .
将来の方向性
生化学分析
Biochemical Properties
1-Octylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with octane-utilizing bacteria of the genus Phenylobacterium. These bacteria use four carbon atoms of the 1-octylpyrrolidin-2-one octyl chain and oxidize the terminal carbon atom of the remaining chain . This interaction leads to the formation of an intermediate, 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is further degraded by other bacterial members such as Bordetella petrii and Arthrobacter sp .
Cellular Effects
1-Octylpyrrolidin-2-one has various effects on different types of cells and cellular processes. It has demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria at concentrations ranging from 100 to 1000 mg/L . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-Octylpyrrolidin-2-one involves several steps. Initially, it binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with octane-utilizing bacteria results in the oxidation of the terminal carbon atom of the octyl chain, forming an intermediate product . This intermediate is further degraded by other bacterial members, which assimilate the nitrogen atom of the lactam ring, completing the degradation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octylpyrrolidin-2-one change over time. The compound is stable to photolytic degradation in water and soil . Its concentration can be successfully degraded by microbial communities of both river water and alluvial soil, with removal efficiencies reaching 87.2% and 88.4% of dissolved organic carbon, respectively . Long-term effects on cellular function observed in in vitro or in vivo studies include the compound’s ability to maintain its bacteriostatic and bactericidal properties over extended periods .
Dosage Effects in Animal Models
The effects of 1-Octylpyrrolidin-2-one vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic effects, while at higher concentrations, it demonstrates bactericidal properties . Threshold effects observed in these studies indicate that the compound’s efficacy increases with dosage, but toxic or adverse effects may occur at very high doses .
Metabolic Pathways
1-Octylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its degradation. The initial step involves the oxidation of the terminal carbon atom of the octyl chain by octane-utilizing bacteria . The intermediate product formed is further degraded by other bacterial members, which assimilate the nitrogen atom of the lactam ring . This process highlights the compound’s role in metabolic flux and its impact on metabolite levels .
Transport and Distribution
Within cells and tissues, 1-Octylpyrrolidin-2-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . The compound’s hydrophilic-lipophilic balance allows it to effectively combine surface-active and solvent properties, facilitating its transport and distribution .
Subcellular Localization
The subcellular localization of 1-Octylpyrrolidin-2-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the compound’s activity and function within the cell . For example, its interaction with bacterial members leads to its degradation and assimilation within specific cellular compartments .
特性
IUPAC Name |
1-octylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOGHDFAVQKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036435 | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyl-2-pyrrolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10251 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2687-94-7 | |
| Record name | N-Octylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(n-Octyl)-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-octyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrrolidinone, 1-octyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caprylyl Pyrrolidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YJ26SB8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of 1-Octylpyrrolidin-2-one and are there ways to mitigate its potential impact?
A: One study investigated the biodegradation of 1-Octylpyrrolidin-2-one using bacterial pairs isolated from river water and soil []. This suggests that biological degradation could be a potential route for the compound's breakdown in the environment. Further research is needed to fully understand the degradation pathways, rates, and potential metabolites of 1-Octylpyrrolidin-2-one in various environmental compartments. This information is crucial for assessing its long-term environmental impact and developing appropriate mitigation strategies.
Q2: How does the structure of pyrrolidin-2-one derivatives, particularly the alkyl chain length, influence their interaction with solutes?
A: A study investigated the activity coefficients at infinite dilution of various solutes in 1-ethylpyrrolidin-2-one and 1,5-dimethylpyrrolidin-2-one using gas-liquid chromatography []. Comparing this data with similar studies on 1-octylpyrrolidin-2-one, pyrrolidin-2-one, and 1-methylpyrrolidin-2-one could provide valuable insights into how the alkyl chain length in these compounds affects their interaction with different solutes. This structure-property relationship is essential for understanding the compound's behavior as a solvent and its potential applications in separation processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)


![4-Chlorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1229287.png)
![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)
![N-[2-[oxo-(2-phenoxyethylamino)methyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1229289.png)

